(2,5-Bis(trifluoromethoxy)phenyl)propanenitrile
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Overview
Description
(2,5-Bis(trifluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H7F6NO2 and a molecular weight of 299.17 g/mol . This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, along with a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2,5-Bis(trifluoromethoxy)phenyl)propanenitrile typically involves the reaction of 2,5-dihydroxybenzonitrile with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(2,5-Bis(trifluoromethoxy)phenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
(2,5-Bis(trifluoromethoxy)phenyl)propanenitrile is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (2,5-Bis(trifluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The nitrile group can participate in hydrogen bonding and other interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
(2,5-Bis(trifluoromethoxy)phenyl)propanenitrile can be compared to other similar compounds, such as:
(2,4-Bis(trifluoromethoxy)phenyl)propanenitrile: This compound has a similar structure but with the trifluoromethoxy groups in different positions on the phenyl ring, which can affect its chemical and biological properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound contains trifluoromethyl groups instead of trifluoromethoxy groups and is used extensively in promoting organic transformations.
Properties
Molecular Formula |
C11H7F6NO2 |
---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
3-[2,5-bis(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)19-8-3-4-9(20-11(15,16)17)7(6-8)2-1-5-18/h3-4,6H,1-2H2 |
InChI Key |
HPQMXWBZKOCMIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCC#N)OC(F)(F)F |
Origin of Product |
United States |
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